molecular formula C10H17NO2 B135055 1-(Boc-amino)-2-vinylcyclopropane CAS No. 134716-46-4

1-(Boc-amino)-2-vinylcyclopropane

Cat. No. B135055
M. Wt: 183.25 g/mol
InChI Key: ROFOIYIUNVJFOE-UHFFFAOYSA-N
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Description

Boc-protected amino compounds are widely used in organic chemistry, especially in the field of peptide synthesis . The Boc group (tert-butyl carbamate) is a protective group for amines and amino acids . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods and reagents have been developed to improve the efficiency of this process .


Molecular Structure Analysis

The molecular structure of Boc-protected amino compounds involves the attachment of the Boc group to the nitrogen atom of the amine or amino acid . This results in a stable compound that can withstand various chemical reactions .


Chemical Reactions Analysis

Boc-protected amines and amino acids can undergo a variety of chemical reactions . They are stable towards most nucleophiles and bases, making them suitable for use in complex synthetic pathways .

Scientific Research Applications

Biocatalytic Asymmetric Synthesis

1-(Boc-amino)-2-vinylcyclopropane (vinyl-ACCA) derivatives are used in biocatalytic asymmetric synthesis. A study by Zhu et al. (2018) demonstrated the use of a newly isolated Sphingomonas aquatilis strain for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester. This compound is a key chiral intermediate in creating potent hepatitis C virus (HCV) NS3/4A protease inhibitors. The study highlights the efficiency and enantioselectivity of S. aquatilis in producing high yields of the desired compound (Zhu, Shi, Zhang, & Zheng, 2018).

Synthetic Approaches in Pharmaceutical Industry

Vinyl-ACCA is crucial in the pharmaceutical industry, particularly for developing HCV NS3/4A protease inhibitors. Sato et al. (2016) provided a comprehensive overview of the methods developed for the preparation of (1R, 2S)-vinyl-ACCA and its optical isomers. Their work is grouped into three sections based on biocatalytic, catalytic, and stoichiometric sources of chirality, emphasizing its importance in the synthesis of highly constrained tailor-made amino acids (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).

Asymmetric Synthesis Techniques

The asymmetric synthesis of (1R, 2S)-1-amino-2-vinylcyclopropanecarboxylic acid has significant pharmaceutical importance. Kawashima et al. (2015) described a new process involving sequential SN2–SN2′ dialkylation of a glycine Schiff base Ni(II) complex for synthesizing this compound. This method allows for the convenient and scalable production of high-quality pharmaceutical compounds (Kawashima, Xie, Mei, Takeda, Kawamura, Sato, Moriwaki, Izawa, Han, Aceña, & Soloshonok, 2015).

Applications in Polymer Chemistry

The compound has also found use in polymer chemistry. Pang et al. (2003) described using ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, in enzymatically catalyzed oxidative polymerization. This process involves horseradish peroxidase as a catalyst and highlights the potential of vinylcyclopropane derivatives in creating novel polymers (Pang, Ritter, & Tabatabai, 2003).

Safety And Hazards

Like all chemicals, Boc-protected amino compounds should be handled with care. They can be harmful if swallowed and can cause serious eye irritation . Always follow safety guidelines when handling these compounds.

Future Directions

The use of Boc-protected amino compounds is a well-established practice in organic chemistry, particularly in peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of new and complex molecules .

properties

IUPAC Name

tert-butyl N-(2-ethenylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOIYIUNVJFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-2-vinylcyclopropane

Synthesis routes and methods

Procedure details

2-Ethenylcyclopropanecarboxylic acid (14.42 g, 129 mmol) from Step B was dissolved in 100 mL of toluene at 0° C. Triethyl amine (19.79 mL) was added in one portion, followed by 30.5 mL of diphenylphosphonoazide (DPPA) added dropwise from an addition funnel. After the addition of DPPA was complete the reaction mixture was warmed to 70° C. and stirred at 70° C. for 45 minutes. tert-Butyl alcohol (50 mL) was added in one portion to the reaction mixture. The temperature of the reaction mixture was then raised to 100° C. and it was stirred overnight at this temperature. TLC analysis (on silica gel plates eluted with 25% ethyl acetate in hexane) showed no remaining starting material. The reaction mixture was diluted with 150 mL of methylene chloride, washed with 100 mL of 1M aqueous phosphoric acid solution, 100 mL of saturated sodium bicarbonate solution and 100 mL of saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluted with 5% ethyl acetate in hexane. N-tert-Butoxycarbonyl-2-ethenylcyclopropylamine was obtained in 38% yield (8.97 g) as a clear colorless oil. 1H NMR (CDCl3) 0.90 (m, 2H), 1.45 (s, 9H), 1.5 (m, 1H), 2.50 (m, 1H), 4.97 (dd, 1H), 5.07 (dd, 1H), 5.51 (m, 1H).
Quantity
14.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.79 mL
Type
reactant
Reaction Step Two
Quantity
30.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

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